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molecular formula C7H5F3O B1346884 (Trifluoromethoxy)benzene CAS No. 456-55-3

(Trifluoromethoxy)benzene

Cat. No. B1346884
M. Wt: 162.11 g/mol
InChI Key: GQHWSLKNULCZGI-UHFFFAOYSA-N
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Patent
US04552984

Procedure details

Methods for the preparation of compounds of this type are already known in the art. For example, Chemical Abstracts 61-8217 describes the preparation of p-F3COC6H4SO2CF3. According to the described process, paratrifluoromethoxyaniline obtained by nitration of trifluoromethoxybenzene is subjected to diazotization in an aqueous HCl medium. The resultant product is treated first with EtOCS2K, then with potassium hydroxide, and finally with dimethyl sulfate to produce paratrifluoromethoxythioanisole. This product is chlorinated to give paratrifluoromethoxytrichloromethylthiobenzene. This compound is then treated with SbF3 to produce paratrifluoromethoxytrifluoromethylthiobenzene, which is converted to the desired product by chromic acid oxidation in acetic acid. Similarly known from Chemical Abstracts 87-134,266 h is the preparation of m-CF3SC6H4SO2CF3 by trifluoromethylation with CF3I of the corresponding thiol in liquid ammonia under ultraviolet irradiation.
Name
p-F3COC6H4SO2CF3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]1[CH:11]=[CH:10][C:9](S(C(F)(F)F)(=O)=O)=[CH:8][CH:7]=1)([F:4])([F:3])[F:2].FC(F)(F)OC1C=CC(N)=CC=1>>[F:2][C:1]([F:3])([F:4])[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
p-F3COC6H4SO2CF3
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(F)(F)(F)OC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Methods for the preparation of compounds of this type

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=CC=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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